![molecular formula C46H28Cl4N6O4 B13804161 N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] CAS No. 5280-74-0](/img/structure/B13804161.png)
N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications due to its stability and resistance to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxynaphthalene-2-carboxamide to form the azo compound.
Biphenyl Formation: The biphenyl structure is introduced through a coupling reaction involving 3,3’-dichloro[1,1’-biphenyl]-4,4’-diamine.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] has a wide range of applications in scientific research:
Chemistry: Used as a pigment in the formulation of dyes and inks.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of plastics, coatings, and textiles for its color properties and resistance to fading.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bonds and biphenyl core, plays a crucial role in its stability and interaction with other molecules. In biological systems, it may interact with cellular components through non-covalent interactions, influencing processes such as staining and imaging.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dichlorobenzidine: Another biphenyl derivative used in the production of dyes and pigments.
4,4’-Dichlorobiphenyl: Known for its use in industrial applications as a stabilizer and additive.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various industrial processes.
Uniqueness
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] stands out due to its unique combination of azo and biphenyl structures, which confer exceptional stability and color properties. Its resistance to environmental factors and versatility in various applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
5280-74-0 |
|---|---|
Fórmula molecular |
C46H28Cl4N6O4 |
Peso molecular |
870.6 g/mol |
Nombre IUPAC |
N-[2-chloro-4-[3-chloro-4-[[4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]phenyl]-4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C46H28Cl4N6O4/c47-33-13-5-7-15-39(33)53-55-41-29-11-3-1-9-27(29)21-31(43(41)57)45(59)51-37-19-17-25(23-35(37)49)26-18-20-38(36(50)24-26)52-46(60)32-22-28-10-2-4-12-30(28)42(44(32)58)56-54-40-16-8-6-14-34(40)48/h1-24,57-58H,(H,51,59)(H,52,60) |
Clave InChI |
XJAFNUYWDPNWST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3Cl)O)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=CC=CC=C8Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




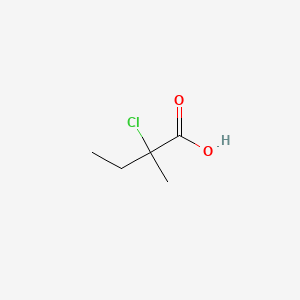
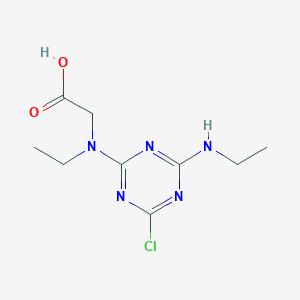


![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)

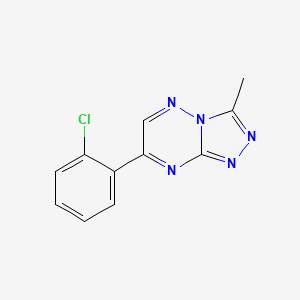
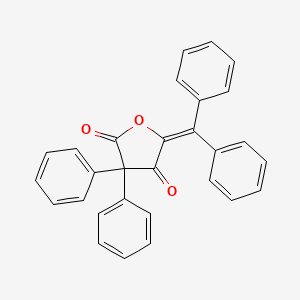


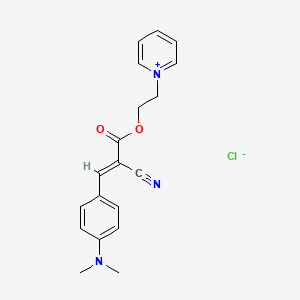
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
